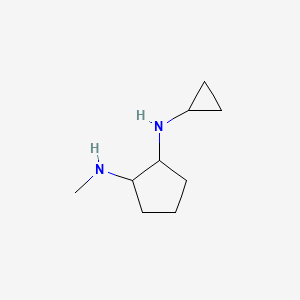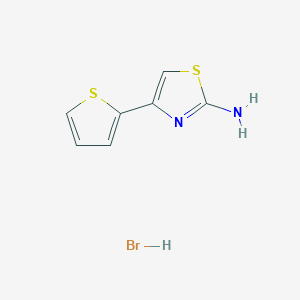
4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide is a heterocyclic compound that contains both thiophene and thiazole rings Thiophene is a five-membered ring containing sulfur, while thiazole is a five-membered ring containing both sulfur and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorine, while nucleophilic substitution can be facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated thiophene derivatives and substituted thiazoles.
Scientific Research Applications
4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Uniqueness
4-(Thiophen-2-yl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both thiophene and thiazole rings in its structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrN2S2 |
|---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C7H6N2S2.BrH/c8-7-9-5(4-11-7)6-2-1-3-10-6;/h1-4H,(H2,8,9);1H |
InChI Key |
WIIUKMCFRYXPQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Ethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14874309.png)

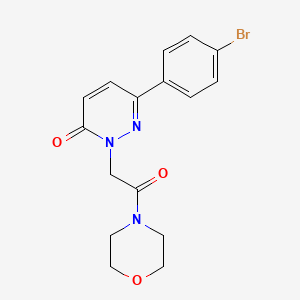
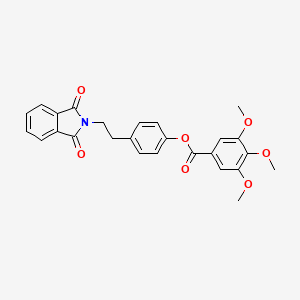
![14-methylidene-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene](/img/structure/B14874336.png)
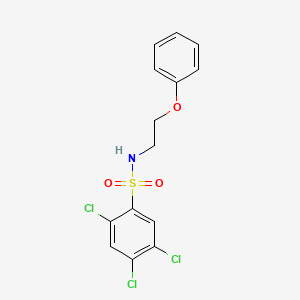
![1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one](/img/structure/B14874339.png)
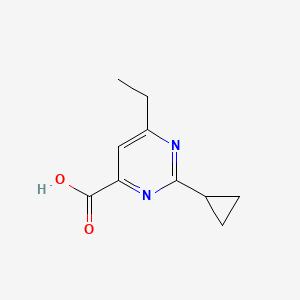
![Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B14874357.png)
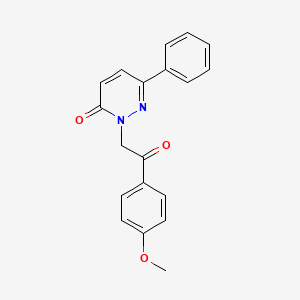
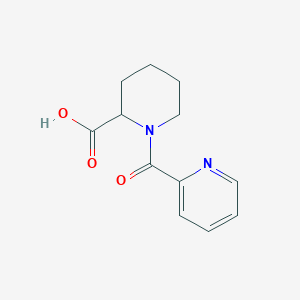
![Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14874392.png)

